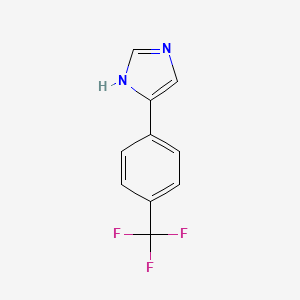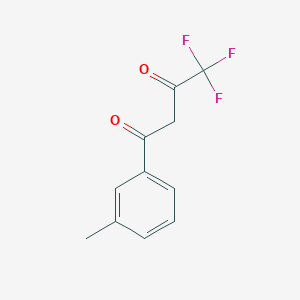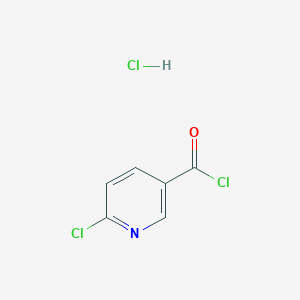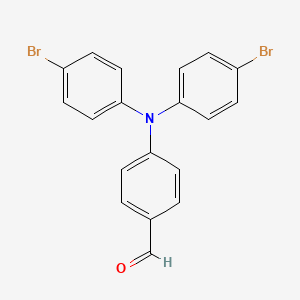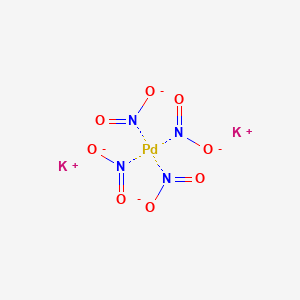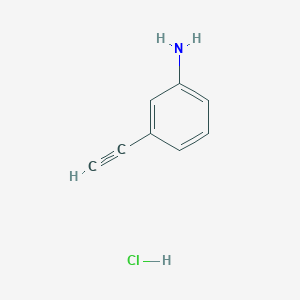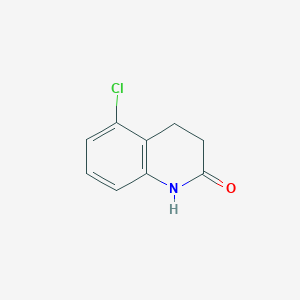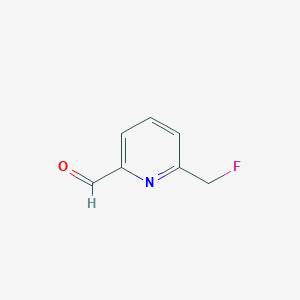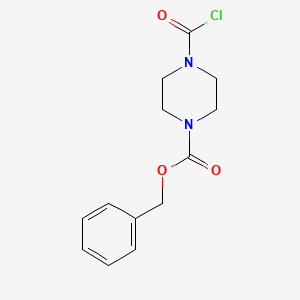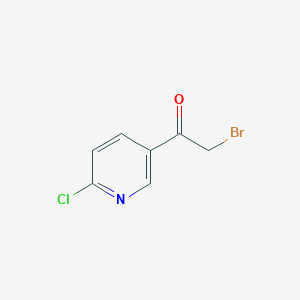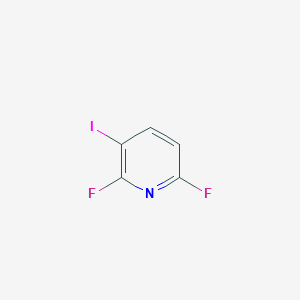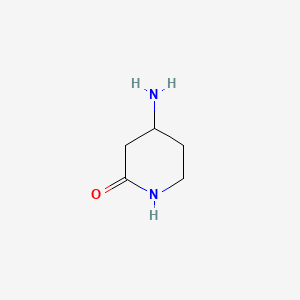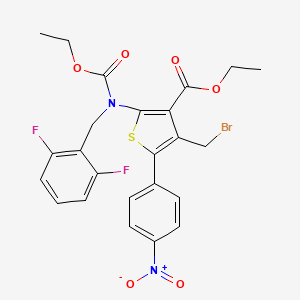
Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, bromomethyl group, difluorobenzyl group, ethoxycarbonyl group, and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur and a suitable diene.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via bromination of a methyl group attached to the thiophene ring.
Attachment of the Difluorobenzyl Group: This step involves the reaction of the thiophene derivative with a difluorobenzyl halide under basic conditions.
Formation of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced through esterification of the carboxylic acid group on the thiophene ring.
Addition of the Nitrophenyl Group: The nitrophenyl group is added via a nitration reaction, typically using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反应分析
Types of Reactions
Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products
Substitution: Derivatives with various functional groups replacing the bromomethyl group.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfoxides and sulfones of the thiophene ring.
科学研究应用
Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
作用机制
The mechanism of action of Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways. The difluorobenzyl group may enhance the compound’s binding affinity to certain enzymes or receptors.
相似化合物的比较
Similar Compounds
- Ethyl 4-(chloromethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate
- Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(methoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate
- Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(3-nitrophenyl)thiophene-3-carboxylate
Uniqueness
Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromomethyl and nitrophenyl groups allows for diverse chemical modifications and potential therapeutic applications.
属性
CAS 编号 |
308831-95-0 |
|---|---|
分子式 |
C24H21BrF2N2O6S |
分子量 |
583.4 g/mol |
IUPAC 名称 |
ethyl 4-(bromomethyl)-2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-5-(4-nitrophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C24H21BrF2N2O6S/c1-3-34-23(30)20-16(12-25)21(14-8-10-15(11-9-14)29(32)33)36-22(20)28(24(31)35-4-2)13-17-18(26)6-5-7-19(17)27/h5-11H,3-4,12-13H2,1-2H3 |
InChI 键 |
BZMCAJIMPLBMOU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1CBr)C2=CC=C(C=C2)[N+](=O)[O-])N(CC3=C(C=CC=C3F)F)C(=O)OCC |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1CBr)C2=CC=C(C=C2)[N+](=O)[O-])N(CC3=C(C=CC=C3F)F)C(=O)OCC |
Pictograms |
Flammable; Irritant; Health Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


